(4-Methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide
CAS No.: 54486-05-4
Cat. No.: VC20773427
Molecular Formula: C29H30BrOP
Molecular Weight: 505.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54486-05-4 |
|---|---|
| Molecular Formula | C29H30BrOP |
| Molecular Weight | 505.4 g/mol |
| IUPAC Name | (4-methoxy-2,3,6-trimethylphenyl)methyl-triphenylphosphanium;bromide |
| Standard InChI | InChI=1S/C29H30OP.BrH/c1-22-20-29(30-4)24(3)23(2)28(22)21-31(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-20H,21H2,1-4H3;1H/q+1;/p-1 |
| Standard InChI Key | IYZVCXOMXVTXGD-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |
| Canonical SMILES | CC1=CC(=C(C(=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C)C)OC.[Br-] |
Introduction
[5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-yl]triphenylphosphonium bromide is a complex organic compound with a molecular formula of C34H36BrOP. It is characterized by its triphenylphosphonium moiety linked to a pentadienyl chain, which is further substituted with a methoxy-trimethylphenyl group.
Synthesis and Applications
While specific synthesis methods for this compound are not detailed in the available literature, triphenylphosphonium salts are generally synthesized by reacting triphenylphosphine with alkyl halides. These compounds are often used as Wittig reagents in organic synthesis, facilitating the formation of alkenes from carbonyl compounds.
Table 2: Synonyms and Identifiers
| Identifier | Value |
|---|---|
| Synonyms | (5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide; ((2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dien-1-yl)triphenylphosphonium bromide |
| InChI | InChI=1S/C34H36OP.BrH/c1-26(21-22-33-27(2)25-34(35-5)29(4)28(33)3)23-24-36(30-15-9-6-10-16-30,31-17-11-7-12-18-31)32-19-13-8-14-20-32;/h6-23,25H,24H2,1-5H3;1H/q+1;/p-1/b22-21+,26-23+; |
| InChIKey | HVRPZJVZGIMWFA-IUYYLYFZSA-M |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume